4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol is an organic compound with the molecular formula C16H13FOS It is characterized by the presence of a fluorine atom attached to a naphthalene ring, a thienyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)ketone, while reduction can produce 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methane.
Scientific Research Applications
4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the thienyl group can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)ketone
- 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methane
- 4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)ethanol
Uniqueness
4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the fluorine atom enhances its stability and reactivity, while the thienyl group contributes to its aromatic character and potential biological activity.
Biological Activity
4-Fluoro-1-naphthyl-(5-methyl-2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a fluorinated naphthalene moiety, which is known to enhance biological activity through increased lipophilicity and altered electronic properties. The presence of the thienyl group further contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom can influence binding affinity and selectivity towards enzymes or receptors, potentially modulating signal transduction pathways or inhibiting enzyme activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including ovarian and pancreatic cancers. In vitro assays demonstrated IC50 values indicating effective antiproliferative activity against these cell lines .
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
4-F-Nap-Methyl-Thienyl | MCF-7 (Breast) | 0.16 | |
4-F-Nap-Methyl-Thienyl | WM266.4 (Melanoma) | 0.12 | |
4-F-Nap-Methyl-Thienyl | Ovarian Cancer | <0.05 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 | |
Escherichia coli | 15.00 | |
Bacillus subtilis | 20.00 |
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on ovarian cancer cells, revealing a significant reduction in cell viability at concentrations as low as 0.05 µM, suggesting its potential as a lead compound in cancer therapy .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of various derivatives, finding that certain modifications to the thienyl group enhanced activity against resistant strains of bacteria, indicating a promising avenue for developing new antibiotics .
Properties
IUPAC Name |
(4-fluoronaphthalen-1-yl)-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FOS/c1-10-6-9-15(19-10)16(18)13-7-8-14(17)12-5-3-2-4-11(12)13/h2-9,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDJIXMGVLRYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=C(C3=CC=CC=C32)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.